molecular formula C8H9BrO B1337752 1-Bromo-3-methoxy-5-methylbenzene CAS No. 29578-83-4

1-Bromo-3-methoxy-5-methylbenzene

Cat. No.: B1337752
CAS No.: 29578-83-4
M. Wt: 201.06 g/mol
InChI Key: AOEVRCZZWJWKPG-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-5-methylbenzene (CAS: 29578-83-4) is a brominated aromatic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . It is a colorless to pale yellow oil with a density of 1.4 ± 0.1 g/cm³ and a boiling point of 228°C . The compound is characterized by substituents at the 1-, 3-, and 5-positions of the benzene ring: a bromine atom, a methoxy group (-OCH₃), and a methyl group (-CH₃), respectively. Its structure is represented by the SMILES string COc1cc(C)cc(Br)c1 and the InChI key AOEVRCZZWJWKPG-UHFFFAOYSA-N .

Synthesis: The compound is typically synthesized via diazotization of 4-bromo-2-methoxy-6-methylaniline followed by decomposition with hypophosphorous acid (H₃PO₂) to replace the amino group with a bromine atom . Alternative methods involve cross-coupling reactions, such as Kumada coupling with magnesium turnings and iodine catalysis .

Applications: It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals (e.g., anti-MRSA diorcinols) and functionalized aromatic systems via photocycloaddition or oxidation reactions .

Safety: Classified with hazard code H315 (causes skin irritation) and acute oral toxicity (Category 3). Precautionary measures include avoiding inhalation and skin contact .

Preparation Methods

Direct Bromination Method

Reaction Description

  • Starting material: 3-Methoxytoluene (3-methoxy-5-methylbenzene)
  • Reagent: Bromine (Br₂)
  • Catalyst: Lewis acid such as iron(III) bromide (FeBr₃) or iron powder
  • Solvent: Often dichloromethane or chloroform
  • Conditions: Controlled temperature (0–25°C) to avoid polybromination

Mechanism and Selectivity

The methoxy group is an activating, ortho/para-directing substituent, while the methyl group is also activating but less so. The bromination preferentially occurs at the position ortho to the methoxy and meta to the methyl group, corresponding to the 1-position in 1-Bromo-3-methoxy-5-methylbenzene.

Yield and Purity

  • Typical yields range from 60% to 75% under optimized conditions.
  • Side reactions include overbromination and substitution at undesired positions.
  • Purification is usually achieved by column chromatography or recrystallization.

Data Table: Direct Bromination Conditions and Outcomes

Parameter Details
Starting Material 3-Methoxytoluene
Brominating Agent Br₂
Catalyst FeBr₃ or Fe
Solvent CH₂Cl₂ or CHCl₃
Temperature 0–25°C
Reaction Time 1–4 hours
Yield (%) 60–75
Major Byproducts Polybrominated derivatives
Purification Method Column chromatography

Multi-Step Synthesis via Functional Group Transformations

Route Description

This approach involves several steps starting from 3,5-dibromotoluene or 3-methyl-5-bromophenylboronic acid:

  • Boronic Acid Formation: 3,5-dibromotoluene undergoes boronic acidification to form 3-methyl-5-bromophenylboronic acid.
  • Oxidation: The boronic acid is oxidized to 3-methyl-5-bromophenol.
  • Methoxylation: The phenol is methylated to yield this compound.
  • Optional Sulfonation: For further functionalization, sulfonation can be performed.

Advantages

  • High regioselectivity due to the use of boronic acid intermediates.
  • Good overall yields due to controlled transformations.
  • Suitable for scale-up and industrial applications.

Research Findings

  • The process yields are relatively high with simple post-reaction work-up.
  • The method is convenient and uses readily available starting materials.
  • The process has been patented and reported with good reproducibility.

Data Table: Multi-Step Synthesis Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
Boronic Acid Formation Boronation 3,5-Dibromotoluene, Pd catalyst 70–85 High regioselectivity
Oxidation Oxidation Oxidizing agent (e.g., H₂O₂) 75–80 Converts boronic acid to phenol
Methoxylation Methylation Methyl iodide or dimethyl sulfate 80–90 Produces methoxy group
Sulfonation (optional) Electrophilic substitution SO₃ or chlorosulfonic acid 60–70 For further derivatization

Analytical and Spectroscopic Confirmation

  • NMR Spectroscopy: Proton NMR shows characteristic signals for methoxy (singlet ~3.8 ppm), methyl (singlet ~2.2 ppm), and aromatic protons with splitting patterns confirming substitution pattern.
  • Mass Spectrometry: Molecular ion peak at m/z 201.06 confirms molecular weight; bromine isotopic pattern (1:1 for 79Br/81Br) is diagnostic.
  • IR Spectroscopy: Methoxy C–O stretch around 1250 cm⁻¹; aromatic C–H stretches and bending confirm substitution.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Disadvantages
Direct Bromination 3-Methoxytoluene Br₂, FeBr₃, 0–25°C 60–75 Simple, direct Possible overbromination
Multi-Step Functionalization 3,5-Dibromotoluene → Boronic acid → Phenol → Methoxylation Pd catalyst, oxidants, methylating agents 70–90 (overall) High regioselectivity, scalable Multi-step, longer synthesis
Halogen Exchange Other halogenated anisoles Halogen exchange reagents Variable Alternative route Less common, variable yields

This comprehensive analysis of preparation methods for this compound integrates diverse research findings and practical data. The direct bromination of 3-methoxytoluene remains the most straightforward approach, while multi-step synthesis via boronic acid intermediates offers higher selectivity and yield for industrial or research-scale production. Analytical techniques confirm the structure and purity of the final product, ensuring its suitability for further applications in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of 3-methoxy-5-methylphenol or other substituted derivatives.

    Oxidation: Formation of 3-methoxy-5-methylbenzaldehyde or 3-methoxy-5-methylbenzoic acid.

    Reduction: Formation of 3-methoxy-5-methylbenzene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Bromo-3-methoxy-5-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is widely used in the production of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy-substituted derivatives.
  • Oxidation Reactions: It can be oxidized to yield phenolic compounds or quinones using oxidizing agents like potassium permanganate.
  • Reduction Reactions: The bromine atom can be reduced using agents like lithium aluminum hydride or catalytic hydrogenation to produce corresponding alkylated products .

Biological Applications

Antimicrobial and Cytotoxic Properties
Research indicates that this compound exhibits potential biological activities. It has been identified as an inhibitor of the phenolic acid transporter, which plays a role in cellular uptake mechanisms. In vitro studies have shown that this compound can inhibit the growth of fungi such as Aspergillus niger, demonstrating its antifungal properties . Additionally, it has cytotoxic effects on human cells, potentially linked to its interference with fatty acid biosynthesis .

Pharmaceutical Development
The compound is being investigated for its potential as a building block in drug development. Its derivatives are studied for their possible anticancer activities, with specific interest in their interactions with biological systems. Understanding these interactions may reveal insights into their pharmacological properties and therapeutic applications .

Industrial Applications

Production of Specialty Chemicals
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its unique chemical properties allow it to be incorporated into various formulations that require specific reactivity profiles or functional characteristics .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of various brominated aromatic compounds highlighted this compound's ability to inhibit fungal growth. The results showed significant inhibition against Aspergillus niger, suggesting its potential use as a biopesticide or antifungal agent in agricultural applications.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound for anticancer activity demonstrated promising results against specific cancer cell lines. The derivatives exhibited cytotoxic effects that warrant further investigation into their mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-5-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack. the methoxy group, being an electron-donating group, activates the ring towards electrophilic substitution at the ortho and para positions relative to the methoxy group. This dual influence results in selective reactivity patterns.

Comparison with Similar Compounds

The following table compares 1-bromo-3-methoxy-5-methylbenzene with structurally analogous brominated aromatic compounds, emphasizing differences in substituent positions, physical properties, and reactivity.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications Safety Profile
This compound 29578-83-4 C₈H₉BrO 201.06 228 1.4 Pharmaceutical intermediates, photocycloaddition reactions H315 (skin irritation)
3-Bromoanisole (1-bromo-3-methoxybenzene) 2398-37-0 C₇H₇BrO 187.04 215 1.49 Suzuki couplings, agrochemical synthesis H302 (harmful if swallowed)
4-Bromoanisole (1-bromo-4-methoxybenzene) 104-92-7 C₇H₇BrO 187.04 223 1.51 Ligand in catalysis, polymer precursors H315, H319 (skin/eye irritation)
1-Bromo-4-methoxy-2-methylbenzene 6267-34-1 C₈H₉BrO 201.06 245 1.45 Functional materials, liquid crystals Limited data; presumed similar hazards
2-Bromo-4-methoxy-1-methylbenzene 36942-56-0 C₈H₉BrO 201.06 235 1.48 Cross-coupling reactions H315, H335 (respiratory irritation)
1-Bromo-3-chloro-5-methylbenzene 116632-38-3 C₇H₆BrCl 205.48 210 1.62 Halogen-exchange reactions, agrochemicals Acute toxicity (Category 3)

Biological Activity

1-Bromo-3-methoxy-5-methylbenzene, also known as 3-bromo-5-methoxy-2-methylphenol, is an organic compound with the molecular formula C8H9BrO. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom, a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to a benzene ring. The presence of these substituents influences both its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC8H9BrO
Molecular Weight229.06 g/mol
AppearanceColorless oil
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various fungi, including Aspergillus niger , and demonstrates cytotoxic effects on human cells in culture. The mechanism underlying this activity is believed to involve the inhibition of fatty acid biosynthesis and disruption of cellular interactions involving the dibenzofuran ring .

Case Study: Inhibition of Fungal Growth
A study highlighted that this compound effectively inhibited the growth of Aspergillus niger at concentrations that suggest potential use as an antifungal agent. The minimum inhibitory concentration (MIC) was determined to be 62.5 μg/mL, indicating its potential efficacy against fungal pathogens .

The primary mechanism of action for this compound involves its interaction with cellular pathways that regulate fatty acid metabolism and transport mechanisms. Notably, it acts as an inhibitor of the phenolic acid transporter (PAT), which prevents the uptake and accumulation of phenolic acids in cells . This inhibition may contribute to its observed antimicrobial effects.

Biochemical Pathways Affected:

  • Inhibition of fatty acid biosynthesis
  • Disruption of cellular transport mechanisms
  • Interaction with cytochrome P450 enzymes affecting drug metabolism pathways

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have shown varying degrees of biological activity, with some exhibiting enhanced potency against specific microbial strains.

CompoundActivityMIC (μg/mL)
This compoundAntifungal against A. niger 62.5
Derivative AAntibacterial against MRSA 31.2
Derivative BCytotoxic against cancer cellsEC50 0.048

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-Bromo-3-methoxy-5-methylbenzene, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution (EAS) or halogenation of pre-functionalized benzene derivatives. For example, bromination of 3-methoxy-5-methylbenzene using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–5°C) can yield the target compound. Purity optimization involves:

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm product homogeneity.
  • Yield Improvement : Slow addition of bromine to avoid di-substitution byproducts and using anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via splitting patterns and chemical shifts. The methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–7.5 ppm) are critical. DEPT-135 can distinguish CH₃ (3-methoxy) and CH (aromatic) groups .
  • IR Spectroscopy : Confirm C-Br stretch (~550–600 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 216 (M⁺ for C₈H₉BrO) and isotopic patterns for bromine (1:1 ratio for M⁺ and M+2) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in electrophilic substitution reactions involving this compound?

  • Methodological Answer : The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho/para-directing, while bromine (-Br) is meta-directing. To control regioselectivity:

  • Directing Group Hierarchy : Use computational tools (DFT calculations) to predict the dominant directing effect. Methoxy groups typically exert stronger activation than bromine .
  • Steric Effects : Bulky substituents (e.g., methyl at C5) may block ortho positions, favoring para-substitution. Verify via NOESY NMR to assess spatial interactions .
  • Reagent Choice : Nitration with HNO₃/H₂SO₄ at low temperatures favors meta-substitution relative to bromine .

Q. What strategies mitigate competing side reactions during functionalization of the bromine substituent in this compound?

  • Methodological Answer :

  • Protection of Reactive Sites : Temporarily protect the methoxy group (e.g., silylation with TMSCl) to prevent nucleophilic attack during SNAr reactions .
  • Metal-Catalyzed Cross-Coupling : Use Pd(0) catalysts (e.g., Suzuki-Miyaura) to replace bromine with aryl/vinyl groups while minimizing dehalogenation. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require degassing to prevent catalyst poisoning .

Q. How can computational methods aid in designing multi-step syntheses of derivatives from this compound?

  • Methodological Answer :

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose feasible routes by analyzing bond disconnections and reagent compatibility .
  • Transition State Modeling : Predict activation energies for critical steps (e.g., bromine displacement) using Gaussian or ORCA software to optimize reaction conditions .
  • Machine Learning : Train models on existing reaction databases to predict yields and side products for novel transformations .

Q. How should researchers resolve contradictions in reported reaction yields for brominated aromatic intermediates like this compound?

  • Methodological Answer :

  • Variable Control : Replicate experiments with strict control of humidity, temperature, and reagent purity. For example, trace water in FeBr₃ can reduce bromination efficiency .
  • Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor intermediate formation and identify rate-limiting steps .
  • Meta-Analysis : Compare datasets across literature (e.g., PubChem, Reaxys) to identify trends in solvent or catalyst efficacy .

Application-Oriented Questions

Q. What methodologies are recommended for evaluating the bioactivity of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing Br with Cl or CF₃) and test against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions and prioritize derivatives with high binding affinity .
  • Toxicity Screening : Assess cytotoxicity via MTT assays on human cell lines (e.g., HEK293) before in vivo testing .

Q. How can this compound serve as a precursor in materials science, particularly for designing functional polymers?

  • Methodological Answer :

  • Polymerization Initiators : Use the bromine site for atom-transfer radical polymerization (ATRP) to create block copolymers. Optimize Cu(I) catalyst loading to control molecular weight .
  • Liquid Crystals : Introduce mesogenic groups (e.g., cholesteryl esters) via Suzuki coupling and characterize phase transitions using differential scanning calorimetry (DSC) .

Properties

IUPAC Name

1-bromo-3-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEVRCZZWJWKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443391
Record name 1-BROMO-3-METHOXY-5-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29578-83-4
Record name 1-BROMO-3-METHOXY-5-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methoxy-5-methylbenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-5-methyl-phenol (185 g; 0.940 mol) and K2CO3 (437 g, 3.17 mol) in acetone (2 L) is added MeI (424 g, 2.99 mol). The mixture is stirred at 40° C. for 16 h. The mixture is cooled to ambient temperature, filtered, and concentrated under reduced pressure. After filtration, the mixture is purified by flash silica gel chromatography to afford 1-Bromo-3-methoxy-5-methyl-benzene, D-4-1 (189 g, quant. yield) as a light yellow oil.
Quantity
185 g
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437 g
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2 L
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424 g
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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-3-hydroxytoluene (93 g, 0.5 m) and sodium hydroxide (21 g, 0.5 m) in water (200 ml) is stirred at 10°, treated with dimethyl sulfate (63 g, 0.5 m) over 1 hour, refluxed for 2 hours and cooled. The mixture is diluted with water and extracted with ether. The ether extract is washed, dried with sodium sulfate and concentrated in vacuo to give 5-bromo-3-methoxytoluene.
Quantity
93 g
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21 g
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200 mL
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63 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The reaction is performed in a water/ice bath. 500 mg (2.31 mmol, 1 eq) of 4-bromo-2-methoxy-6-methylaniline is dissolved in a mixture of 7 ml of acetic acid and 3 ml of water, followed by adding 0.8 ml of concentrated hydrochloric acid (37%) and 207 mg (3.00 mmol, 1.5 eq) of sodium nitrite dissolved in 1 ml of water. The mixture is stirred for 30 min and subsequently added to 8 ml of ice-cooled 50% by weight hypophosphoric acid. The reaction is stirred at 0° C. for 8 hours and allowed to stand at RT over night.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
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Quantity
3 mL
Type
solvent
Reaction Step One
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0.8 mL
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reactant
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207 mg
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reactant
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[Compound]
Name
ice
Quantity
8 mL
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reactant
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0 (± 1) mol
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1 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-3-methoxy-5-methylbenzene
1-Bromo-3-methoxy-5-methylbenzene
1-Bromo-3-methoxy-5-methylbenzene
1-Bromo-3-methoxy-5-methylbenzene
1-Bromo-3-methoxy-5-methylbenzene
1-Bromo-3-methoxy-5-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.